Cas no 2138429-81-7 (5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride)

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2138429-81-7
- EN300-727941
- 5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride
- 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride
-
- インチ: 1S/C11H12ClFO3S/c12-9-3-4-10(11(7-9)17(13,14)15)16-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2
- InChIKey: AKZDSMNEKXIXTL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)S(=O)(=O)F)OCCC1CC1
計算された属性
- せいみつぶんしりょう: 278.0179713g/mol
- どういたいしつりょう: 278.0179713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727941-1.0g |
5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride |
2138429-81-7 | 1g |
$0.0 | 2023-06-06 |
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluorideに関する追加情報
Introduction to 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride (CAS No. 2138429-81-7)
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride, identified by the CAS number 2138429-81-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl fluorides, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of both chloro and cyclopropylethoxy substituents in its molecular structure endows it with unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride make it particularly interesting for medicinal chemists. The sulfonyl fluoride group is a key functional moiety that can undergo various transformations, including nucleophilic substitution reactions, which are crucial for constructing more complex molecular architectures. Additionally, the chloro substituent provides a handle for further functionalization, allowing for the introduction of other pharmacophoric elements. These characteristics have positioned this compound as a building block in the development of novel therapeutic agents.
In recent years, there has been a growing interest in sulfonyl fluorides due to their role in drug discovery and development. Sulfonyl fluorides are widely recognized for their ability to enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets. For instance, studies have demonstrated that sulfonyl fluoride groups can increase the bioavailability of small-molecule drugs by reducing their susceptibility to enzymatic degradation. This has led to their incorporation into numerous drug candidates that are currently in clinical development.
The 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride (CAS No. 2138429-81-7) is particularly noteworthy because of its potential applications in the synthesis of kinase inhibitors, which are among the most extensively studied classes of drugs in oncology and inflammatory diseases. Kinase inhibitors are designed to target specific enzymes involved in disease pathways, and their efficacy often depends on precise molecular interactions with the enzyme's active site. The structural flexibility offered by the chloro and cyclopropylethoxy substituents allows for fine-tuning of the molecule's properties, enabling researchers to optimize its binding affinity and selectivity.
Recent advancements in computational chemistry have further enhanced the utility of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride. Molecular modeling studies have shown that this compound can be effectively used as a scaffold for designing novel kinase inhibitors. By leveraging computational tools, researchers can predict how different substituents will influence the molecule's interactions with biological targets, thereby accelerating the drug discovery process. These computational approaches have been instrumental in identifying lead compounds that exhibit high potency and low toxicity.
The cyclopropylethoxy group in 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride (CAS No. 2138429-81-7) is particularly noteworthy because it can contribute to steric hindrance around critical binding sites on biological targets. This steric effect can be exploited to improve selectivity, reducing off-target effects that are common with many kinase inhibitors. Additionally, the presence of both chloro and sulfonyl fluoride groups provides multiple points for chemical modification, allowing for the creation of libraries of derivatives with tailored properties.
In conclusion, 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl fluoride represents a promising intermediate in pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for synthesizing novel biologically active compounds. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
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